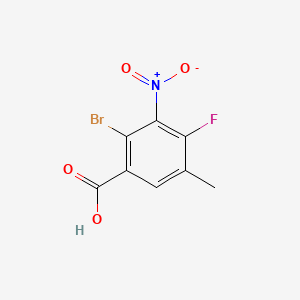
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H5BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, methyl, and nitro functional groups on the benzene ring. This compound is typically a white or light yellow crystalline powder and is used as an intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid can be achieved through a multi-step process involving the introduction of bromine, fluorine, methyl, and nitro groups onto the benzene ring. One common method involves the nitration of 4-fluoro-3-methylbenzoic acid followed by bromination. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The bromination step can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
Major Products
Reduction of the nitro group: 2-Bromo-4-fluoro-5-methyl-3-aminobenzoic acid.
Nucleophilic substitution of bromine: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Material science: As a building block for the synthesis of novel materials with specific properties.
Catalysis: Used as a ligand or catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being electron-withdrawing, influences the reactivity of the benzene ring, making it more susceptible to electrophilic substitution. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine and methyl groups can affect the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-5-nitrobenzoic acid: Similar structure but lacks the methyl group.
3-Bromo-4-methyl-5-nitrobenzoic acid: Similar structure but with different positions of the substituents.
4-Fluoro-2-nitrobenzoic acid: Similar structure but lacks the bromine and methyl groups.
Uniqueness
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is unique due to the specific combination and positions of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitro and methyl groups, makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C8H5BrFNO4 |
|---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
2-bromo-4-fluoro-5-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H5BrFNO4/c1-3-2-4(8(12)13)5(9)7(6(3)10)11(14)15/h2H,1H3,(H,12,13) |
InChI Key |
BDGQIYLIXXRICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)[N+](=O)[O-])Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















